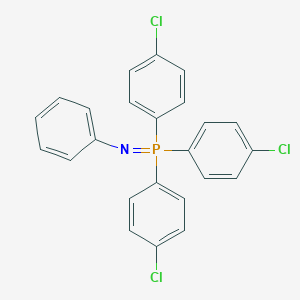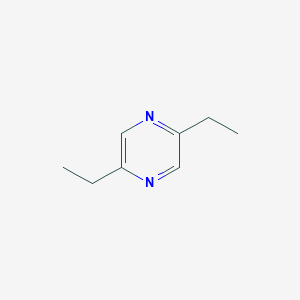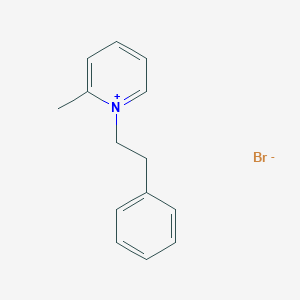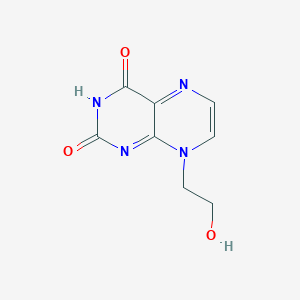
Lumazine, 8-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumazine, 8-(2-hydroxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of lumazine, a heterocyclic aromatic organic compound that is found in many natural sources, including bacteria, fungi, and plants. Lumazine, 8-(2-hydroxyethyl)- has been synthesized using various methods and has shown promising results in several scientific studies.
Wirkmechanismus
Lumazine, 8-(2-hydroxyethyl)- exerts its biological effects through various mechanisms, including its ability to scavenge free radicals and its ability to induce apoptosis in cancer cells. It has been found to interact with several cellular pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Lumazine, 8-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have a protective effect on the liver and kidney, making it potentially useful in the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Lumazine, 8-(2-hydroxyethyl)- has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on lumazine, 8-(2-hydroxyethyl)-. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of lumazine, 8-(2-hydroxyethyl)- and to optimize its use in various applications.
Conclusion:
Lumazine, 8-(2-hydroxyethyl)- is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it useful in the treatment of oxidative stress-related diseases, while its potential as a photodynamic therapy agent makes it useful in the treatment of cancer. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
Synthesemethoden
Lumazine, 8-(2-hydroxyethyl)- can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms to produce the compound. One of the most common methods of synthesizing lumazine, 8-(2-hydroxyethyl)- is through the reaction of lumazine with ethylene oxide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Lumazine, 8-(2-hydroxyethyl)- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have potential as a photodynamic therapy agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
13300-40-8 |
|---|---|
Produktname |
Lumazine, 8-(2-hydroxyethyl)- |
Molekularformel |
C8H8N4O3 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
8-(2-hydroxyethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15) |
InChI-Schlüssel |
MPUQYYWAZGJZMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
Kanonische SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
Synonyme |
8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



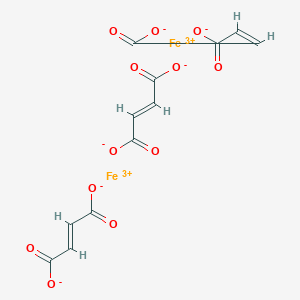
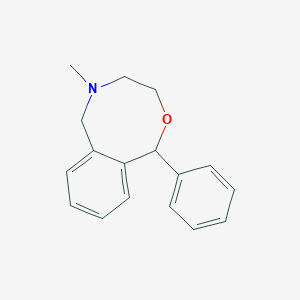
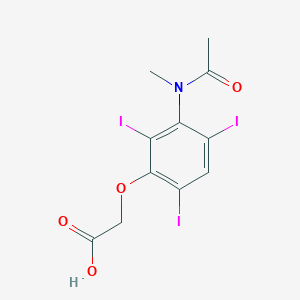


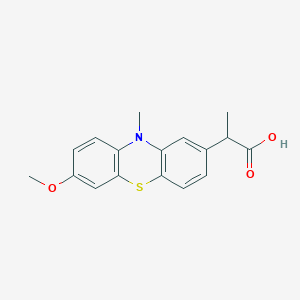


![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
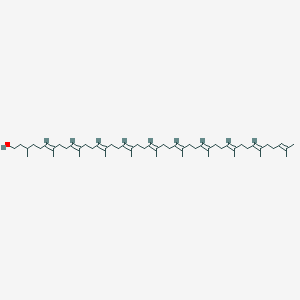
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
